molecular formula C8H10N2O2 B2506373 1-(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-基)-乙酮 CAS No. 1173003-63-8

1-(6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-3-基)-乙酮

货号 B2506373
CAS 编号: 1173003-63-8
分子量: 166.18
InChI 键: AIFVZQVTWAUDGH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone” is a chemical compound . The IUPAC name for this compound is 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c1-6(11)7-5-9-10-3-2-4-12-8(7)10/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.15 . It is a solid at room temperature . The boiling point is 241.3±9.0 C at 760 mmHg .

科学研究应用

合成和生物活性

  1. 该化合物已被用于合成各种吡唑啉和吡唑衍生物,对大肠杆菌和金黄色葡萄球菌等微生物表现出显着的抗菌活性 (Hassan, 2013)
  2. 它参与了6,7-二氢-1H,4H-吡唑并[3,4-d][1,3]恶嗪衍生物的有效合成,该过程包括分子内醚化 (Abonía 等人,2010)
  3. 它作为6,7-二氢-4H-吡唑并[5,1-c][1,4]恶嗪区域控制合成中的前体,能够创建具有多种取代模式的稠合杂环支架 (Lindsay-Scott & Rivlin-Derrick, 2019)

抗病毒特性

  1. 该化合物已合成用于研究其抗病毒活性,包括抗HSV1和抗HAV-MBB活性 (Attaby 等人,2006)

新型杂环化合物的合成

  1. 它有助于合成新的1,3,4-噻二唑、噻唑、吡唑并[1,5-a]嘧啶以及其他含有5-溴苯并呋喃部分的化合物,这对化学和药理活性很重要 (Abdelhamid 等人,2016)
  2. 它用于制备吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和相关衍生物,对细菌和真菌物种表现出中等作用 (Abdel-Aziz 等人,2008)

结构分析和杀菌活性

  1. 已对包括该化合物在内的7-苄基-3-叔丁基-1-苯基吡唑并[3,4-d]恶嗪的结构分析进行了分析,有助于理解它们的氢键结构 (Castillo 等人,2009)
  2. 它因其潜在的杀菌活性而被合成,作为一系列新型1,5-二芳基-1H-吡唑-3-氧基衍生物的一部分 (Liu 等人,2012)

在药理学中的应用

  1. 该化合物已被用于合成磷酸二酯酶4B(PDE-4B)抑制剂,可能对治疗中枢神经系统、代谢、自身免疫和炎症性疾病有用 (Abdel-Magid, 2017)

安全和危害

The compound has been classified as potentially harmful, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(11)7-5-9-10-3-2-4-12-8(7)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFVZQVTWAUDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone

Synthesis routes and methods

Procedure details

A solution of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid methoxy-methyl-amide (9.02 g, 42.7 mmol) in tetrahydrofuran (300 mL) was cooled to 0° C. 3 M methylmagnesium bromide in ether (15.3 mL, 43 mmol) was added and the reaction was stirred at 0° C. for 30 minutes, then warmed to room temperature. Additional 3 M methylmagnesium bromide in ether (15.3 mL, 43 mmol) was added after 1 hour, and the mixture was stirred at room temperature overnight, then the volatiles were removed in vacuo. The residue was partitioned between EtOAc (100 mL) and saturated NaHCO3 solution (150 mL). The aqueous layer was extracted with EtOAc (2×100 mL), and the combined organic layers were washed with brine (3×50 mL), dried (Na2SO4), filtered and concentrated. Flash chromatography (0 to 4% MeOH in DCM) afforded the ketone (5.79 g, 82%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ7.69 (s, 1H), 4.44 (t, 2H, J=5.25 Hz), 4.09 (t, 2H, J=6.10 Hz), 2.23 (s, 3H), 2.22-2.17 (m, 2H).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15.3 mL
Type
reactant
Reaction Step Three
Yield
82%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。